3,4-Dimethylbenzoic acid
3,4-Dimethylbenzoic acid
3,4-dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 3 and 4. It derives from a benzoic acid. It is a conjugate acid of a 3,4-dimethylbenzoate.
3, 4-Dimethylbenzoic acid belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 3, 4-Dimethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dimethylbenzoic acid is primarily located in the membrane (predicted from logP). 3, 4-Dimethylbenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 4-dimethylbenzoic acid can be found in herbs and spices. This makes 3, 4-dimethylbenzoic acid a potential biomarker for the consumption of this food product.
3, 4-Dimethylbenzoic acid belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 3, 4-Dimethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dimethylbenzoic acid is primarily located in the membrane (predicted from logP). 3, 4-Dimethylbenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 4-dimethylbenzoic acid can be found in herbs and spices. This makes 3, 4-dimethylbenzoic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
619-04-5
VCID:
VC0181350
InChI:
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
SMILES:
CC1=C(C=C(C=C1)C(=O)O)C
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
3,4-Dimethylbenzoic acid
CAS No.: 619-04-5
Main Products
VCID: VC0181350
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
CAS No. | 619-04-5 |
---|---|
Product Name | 3,4-Dimethylbenzoic acid |
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 3,4-dimethylbenzoic acid |
Standard InChI | InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) |
Standard InChIKey | OPVAJFQBSDUNQA-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)O)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C |
Melting Point | 165.0 °C 165°C |
Physical Description | Solid |
Description | 3,4-dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 3 and 4. It derives from a benzoic acid. It is a conjugate acid of a 3,4-dimethylbenzoate. 3, 4-Dimethylbenzoic acid belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 3, 4-Dimethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dimethylbenzoic acid is primarily located in the membrane (predicted from logP). 3, 4-Dimethylbenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 4-dimethylbenzoic acid can be found in herbs and spices. This makes 3, 4-dimethylbenzoic acid a potential biomarker for the consumption of this food product. |
Solubility | 8.60e-04 M 0.129 mg/mL |
Synonyms | 3,4-dimethylbenzoate 3,4-dimethylbenzoic acid |
PubChem Compound | 12073 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume